Hexadecanehydrazide
Overview
Description
Hexadecanehydrazide, also known as hexadecanohydrazide, is a chemical compound with the molecular formula C₁₆H₃₄N₂O. It is derived from palmitic acid, a common saturated fatty acid found in animals and plants. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
- Role : By binding to the metal surface, it forms a protective layer that prevents corrosive agents from attacking the metal .
- The resulting changes include reduced metal dissolution and suppressed electrochemical reactions that lead to corrosion .
- The compound’s presence disrupts the corrosion cycle, maintaining the integrity of the metal surface .
- Impact on Bioavailability : Palmitohydrazide’s bioavailability is directly related to its adsorption capacity on the metal surface .
- Cellular Effects : In practical applications (e.g., oil and gas pipelines), this translates to reduced corrosion-induced wall thinning and enhanced pipeline safety .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Palmitohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acyl-protein thioesterases, which are involved in the reversible palmitoylation of proteins . This interaction is crucial for the regulation of protein function and localization within the cell. Additionally, Palmitohydrazide can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds .
Cellular Effects
Palmitohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the palmitoylation of proteins, which is a post-translational modification that regulates protein trafficking and function . This modification can impact cell signaling pathways by altering the localization and activity of signaling proteins. Furthermore, Palmitohydrazide can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Palmitohydrazide involves its interaction with specific biomolecules, leading to changes in their activity and function. Palmitohydrazide can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it can inhibit acyl-protein thioesterases, leading to increased palmitoylation of proteins . This modification can alter the subcellular localization and function of the target proteins, affecting various cellular processes. Additionally, Palmitohydrazide can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Palmitohydrazide can change over time due to its stability and degradation. Studies have shown that Palmitohydrazide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term exposure to Palmitohydrazide in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including protein palmitoylation and gene expression .
Dosage Effects in Animal Models
The effects of Palmitohydrazide vary with different dosages in animal models. At low doses, Palmitohydrazide can modulate protein palmitoylation and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism .
Metabolic Pathways
Palmitohydrazide is involved in various metabolic pathways, including those related to lipid metabolism and protein modification. It interacts with enzymes such as acyl-protein thioesterases, which are involved in the reversible palmitoylation of proteins . This interaction can affect metabolic flux and the levels of metabolites within the cell. Additionally, Palmitohydrazide can influence the metabolism of other compounds by inhibiting cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, Palmitohydrazide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Palmitohydrazide can accumulate in specific compartments, such as the Golgi apparatus and plasma membrane, where it exerts its effects on protein palmitoylation and other cellular processes .
Subcellular Localization
The subcellular localization of Palmitohydrazide is determined by its interactions with specific targeting signals and post-translational modifications. It has been shown to localize to the Golgi apparatus and plasma membrane, where it can modify the palmitoylation status of target proteins . This localization is crucial for its activity and function, as it allows Palmitohydrazide to regulate protein trafficking and signaling pathways within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanehydrazide can be synthesized through the reaction of methyl palmitate with hydrazine hydrate. The reaction typically occurs in methanol at elevated temperatures. For instance, methyl palmitate can be reacted with hydrazine hydrate at 130°C for 4 hours to yield palmitohydrazide with a 92% yield . Another method involves reacting methyl palmitate with hydrazine hydrate in ethanol at 80°C for 8 hours, resulting in an 81% yield .
Industrial Production Methods
Industrial production of palmitohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Hexadecanehydrazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like isothiocyanates can be used for substitution reactions to form thiosemicarbazides.
Major Products
The major products formed from these reactions include thiosemicarbazides, triazoles, and thiadiazoles. These derivatives have significant biological and chemical properties, making them useful in various applications .
Scientific Research Applications
Hexadecanehydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Stearohydrazide: Derived from stearic acid, it has similar properties and applications.
Myristohydrazide: Derived from myristic acid, it is used in similar chemical and biological applications.
Laurylhydrazide: Derived from lauric acid, it has comparable uses in organic synthesis and research.
Uniqueness
Hexadecanehydrazide is unique due to its specific chain length and the resulting physical and chemical properties. Its derivatives exhibit significant biological activity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
hexadecanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18-17/h2-15,17H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVSELJXJJCANX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280004 | |
Record name | hexadecanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2619-88-7 | |
Record name | 2619-88-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | hexadecanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXDECANOIC ACID HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-cinnamalidene palmitohydrazide interact with mild steel to inhibit corrosion in hydrochloric acid?
A1: N-cinnamalidene palmitohydrazide functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. The molecule adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive hydrochloric acid and the metal. This adsorption process is driven by the interaction between the lone pairs of electrons on the nitrogen and oxygen atoms in the N-cinnamalidene palmitohydrazide molecule and the vacant d-orbitals of iron atoms on the steel surface [].
Q2: What is the significance of studying the thermodynamic properties of N-cinnamalidene palmitohydrazide's adsorption on mild steel?
A2: Analyzing the thermodynamic parameters, such as adsorption equilibrium constant (Kads) and standard free energy of adsorption (ΔGads), provides insights into the nature and strength of the interaction between the inhibitor and the metal surface []. In the case of N-cinnamalidene palmitohydrazide, the negative values of ΔGads suggest a spontaneous and stable adsorption process. Moreover, the magnitude of ΔGads can indicate whether the adsorption is primarily physisorption (weak van der Waals forces) or chemisorption (stronger chemical bonding) []. This information is crucial for understanding the long-term effectiveness and stability of the inhibitor in preventing corrosion.
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